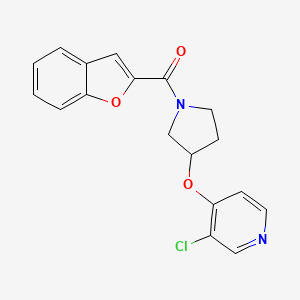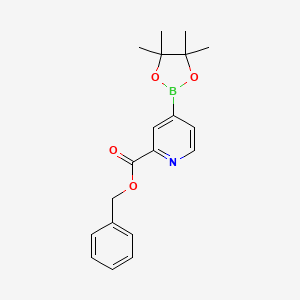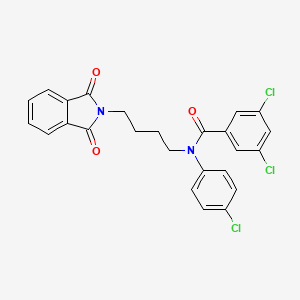![molecular formula C20H16N2O2S B2609172 N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide CAS No. 392249-57-9](/img/structure/B2609172.png)
N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Naphtho[1,2-d]thiazol-2-ylamine” is a compound that has been studied for its potential as an activator of KCa2 and KCa3.1 potassium channels . It has been found to potentiate the endothelium-derived hyperpolarizing factor response and lower blood pressure . “N-(1-naphthyl)thiophene-2-carboxamide” is a compound that can be obtained by condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in 2-propanol .
Synthesis Analysis
The synthesis of “N-(1-naphthyl)thiophene-2-carboxamide” involves the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in 2-propanol. This compound can then be treated with an excess of P2S5 in anhydrous pyridine to yield the corresponding thioamide .
Chemical Reactions Analysis
The thioamide obtained from the synthesis process can be oxidized with potassium ferricyanide in an alkaline medium according to the Jacobson method to yield 2-(thien-2-yl)naphtho[1,2-d]thiazole .
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide derivatives have been researched for their potential antibacterial and antifungal applications. A study found that certain derivatives exhibited significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole. The study also highlighted the importance of structure-activity relationship studies in understanding these effects (Helal et al., 2013).
Antileukemic Agents
Research on thiazolo[5,4-b]phenothiazine derivatives, which includes structures related to this compound, has shown that some of these compounds exhibit selective cytotoxicity against human leukemia cell lines. This suggests potential applications in developing antileukemic therapies (Brém et al., 2017).
Fluorescent Properties for Sensing and Imaging
N-2-Aryl-1,2,3-Triazoles, which are related to the this compound structure, have been synthesized and studied for their fluorescent properties. These compounds show potential for applications in sensing and imaging due to their absorption and emission in the blue and green regions (Padalkar et al., 2015).
Corrosion Inhibition
Derivatives of naphtho[2,3-d]thiazole, a structure related to this compound, have been explored as corrosion inhibitors for mild steel in acidic mediums. Their effectiveness was validated through various methods like potentiodynamic polarization and electrochemical impedance spectroscopy (Saraswat & Yadav, 2020).
Potential in Treating Plasmodium falciparum Infections
Naphtho[2,1-d]thiazole derivatives have been synthesized and evaluated for their antiplasmodial activity against the K1 Plasmodium falciparum strain, indicating potential applications in malaria treatment (Cohen et al., 2012).
High Refractive Index in Polyamides
Polyamides incorporating thiazole and naphthalene units, related to this compound, have been synthesized for their high refractive index and low birefringence, useful in optical materials (Javadi et al., 2015).
Mecanismo De Acción
Target of Action
N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide is a compound with potential biological activity. Thiazoles, a class of compounds to which this compound belongs, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have a wide range of biological effects, depending on their specific structures and targets .
Propiedades
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-18(12-13-24-15-7-2-1-3-8-15)21-20-22-19-16-9-5-4-6-14(16)10-11-17(19)25-20/h1-11H,12-13H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMQQPRJPORGKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2609089.png)



![N-cyclopentyl-2-(4-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2609094.png)

![N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2609097.png)


![Methyl 2-(2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2609105.png)



![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2609112.png)